molecular formula C29H33N3O B11695708 N-(1-methyl-1H-benzimidazol-2-yl)-4'-octylbiphenyl-4-carboxamide

N-(1-methyl-1H-benzimidazol-2-yl)-4'-octylbiphenyl-4-carboxamide

Cat. No.: B11695708
M. Wt: 439.6 g/mol
InChI Key: JUOJPSUBOICTNF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide typically involves the condensation of 1-methyl-1H-benzimidazole with 4’-octylbiphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial, anticancer, and antiviral effects . The compound may also interfere with DNA synthesis and repair, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamide
  • N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine
  • 2-(phenoxymethyl)-1H-benzimidazol-1-yl-N’-(Z)-phenylmethylidene acetohydrazide

Uniqueness

N-(1-methyl-1H-benzimidazol-2-yl)-4’-octylbiphenyl-4-carboxamide stands out due to its unique structure, which combines a benzimidazole core with a biphenyl and an octyl chain. This combination enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C29H33N3O

Molecular Weight

439.6 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-4-(4-octylphenyl)benzamide

InChI

InChI=1S/C29H33N3O/c1-3-4-5-6-7-8-11-22-14-16-23(17-15-22)24-18-20-25(21-19-24)28(33)31-29-30-26-12-9-10-13-27(26)32(29)2/h9-10,12-21H,3-8,11H2,1-2H3,(H,30,31,33)

InChI Key

JUOJPSUBOICTNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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